Ethyl 3-(azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylate
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Overview
Description
Ethyl 3-(azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an azepane ring, a pyrazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylate typically involves the reaction of 1-methylpyrazole-4-carboxylic acid with azepane and ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the esterification process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-(azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(piperidin-1-ylmethyl)-1-methylpyrazole-4-carboxylate: Similar structure but with a piperidine ring instead of an azepane ring.
Ethyl 3-(morpholin-1-ylmethyl)-1-methylpyrazole-4-carboxylate: Contains a morpholine ring instead of an azepane ring.
The uniqueness of this compound lies in the presence of the azepane ring, which may confer different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 3-(azepan-1-ylmethyl)-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-3-19-14(18)12-10-16(2)15-13(12)11-17-8-6-4-5-7-9-17/h10H,3-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAHDRPSUPFMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1CN2CCCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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